Coproporphyrin III tetramethyl ester

Beschreibung

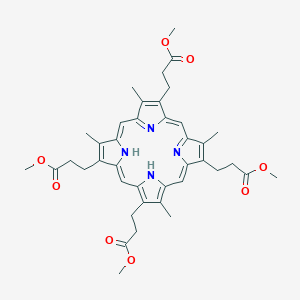

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl 3-[8,13,18-tris(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-31-23(3)26(10-14-38(46)50-6)34(43-31)19-32-24(4)28(12-16-40(48)52-8)36(44-32)20-35-27(11-15-39(47)51-7)22(2)30(42-35)17-29(21)41-33/h17-20,42,44H,9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHPHWXMJJZYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063943 | |

| Record name | Coproporphyrin III tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to purple crystals; [Strem Chemicals MSDS] | |

| Record name | Coproporphyrin III tetramethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5522-63-4 | |

| Record name | Coproporphyrin III tetramethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, 2,7,12,18-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coproporphyrin III tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Coproporphyrin Iii Tetramethyl Ester

Chemical Synthesis Approaches

Chemical synthesis offers versatile routes to coproporphyrin III tetramethyl ester, primarily through the esterification of the parent coproporphyrin III or derivation from other porphyrin structures.

In the realm of biosynthesis, the metabolic pathway proceeds from coproporphyrinogen III to protoporphyrinogen (B1215707) IX, which is then oxidized to protoporphyrin IX. frontierspecialtychemicals.comnih.govechelon-inc.comwikipedia.org This conversion is catalyzed by the enzyme coproporphyrinogen oxidase and involves the oxidative decarboxylation of two of the four propionate side chains to vinyl groups. frontierspecialtychemicals.comjaypeedigital.com

While the biological pathway is unidirectional towards protoporphyrin IX, the chemical conversion of protoporphyrin IX dimethyl ester back to this compound is not a standard synthetic route. Such a transformation would require the selective reduction of the two vinyl groups to propionic acid side chains, a chemically challenging and inefficient process that is not commonly employed in porphyrin synthesis. The more conventional synthetic strategies involve building the porphyrin macrocycle with the desired substituents or utilizing precursors that already possess the correct side-chain configuration.

The most direct chemical synthesis of this compound involves the esterification of the four carboxylic acid groups of coproporphyrin III. The Fischer-Speier esterification is a widely used method for this transformation. organic-chemistry.orglibretexts.org This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of the desired alcohol, in this case, methanol, in the presence of a strong acid catalyst. libretexts.org

Commonly used acid catalysts for the esterification of porphyrins include concentrated sulfuric acid (H₂SO₄) and hydrogen chloride (HCl) gas dissolved in methanol. journals.co.za Historically, various concentrations and conditions have been employed. For instance, early methods utilized 5% (v/v) concentrated sulfuric acid in methanol, with the reaction proceeding at room temperature over several days. journals.co.za It has been noted that the presence of small amounts of water does not significantly hinder the esterification process. journals.co.za The reaction equilibrium is driven towards the ester product by using a large excess of methanol.

The general mechanism for the Fischer esterification of one of the carboxyl groups of coproporphyrin III is detailed below:

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. |

| 2 | Nucleophilic attack by the methanol molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. |

| 3 | Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. |

| 4 | Elimination of a water molecule, a good leaving group, to form a protonated ester. |

| 5 | Deprotonation of the protonated ester to yield the final methyl ester and regenerate the acid catalyst. |

This process is repeated for all four propionic acid side chains on the coproporphyrin III macrocycle to yield the tetramethyl ester.

Enzymatic Synthesis and Biocatalytic Routes

The core structure of coproporphyrin III is synthesized biologically through a series of enzymatic reactions in the heme biosynthetic pathway. The immediate precursor to coproporphyrinogen III is uroporphyrinogen III. The enzyme uroporphyrinogen decarboxylase (UROD) catalyzes the sequential decarboxylation of the four acetate (B1210297) side chains of uroporphyrinogen III to methyl groups, thereby forming coproporphyrinogen III. researchgate.net This enzymatic conversion proceeds in a clockwise fashion, starting with the acetate group on the D ring under physiological substrate concentrations. researchgate.net

Coproporphyrinogen III is then the substrate for coproporphyrinogen oxidase, which, in most organisms, converts it to protoporphyrinogen IX. frontierspecialtychemicals.com However, some bacteria possess a coproporphyrin-dependent heme biosynthesis pathway where coproporphyrinogen III is oxidized to coproporphyrin III by the enzyme coproporphyrinogen III oxidase (CgoX). frontiersin.org

While the synthesis of the coproporphyrin III macrocycle is an enzymatic process, the subsequent esterification to form the tetramethyl ester is typically achieved through chemical methods as described previously. There is limited literature on direct enzymatic or biocatalytic esterification of porphyrins. However, research into the broader applications of enzymes in organic synthesis has shown that lipases, such as Candida antarctica lipase B (CALB), can be used to catalyze esterification reactions to form polyesters containing porphyrin moieties. acs.org This suggests the potential for developing biocatalytic routes for the specific esterification of coproporphyrin III, which could offer milder reaction conditions and higher selectivity compared to traditional chemical methods.

Isotopic Labeling Strategies in Synthesis

Isotopic labeling of this compound is a crucial tool for studying the mechanisms of heme biosynthesis and other metabolic pathways involving porphyrins. Both stable and radioactive isotopes can be incorporated into the molecule at specific positions.

One reported strategy involves the labeling of the meso-positions of this compound with tritium (³H). This can be achieved by treating the magnesium complex of the porphyrin with tritiated water.

Another common approach is the incorporation of deuterium (²H) or carbon-13 (¹³C) through biological synthesis. For instance, culturing microorganisms like Desulfovibrio vulgaris in a medium supplemented with isotopically labeled precursors can lead to the formation of labeled porphyrins. researchgate.net Supplementing the growth medium with L-methionine-methyl-d₃ has been shown to result in the formation of coproporphyrin III where the methyl groups at the C-2 and C-7 positions are deuterated. researchgate.net

Furthermore, isotopically labeled coproporphyrinogen III can be synthesized enzymatically from labeled precursors. For example, using labeled succinic anhydride can introduce deuterium into the resulting coproporphyrin III. d-nb.info Similarly, nitrogen-15 (¹⁵N) can be incorporated into the porphyrin ring system. These labeled compounds are invaluable for use in techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace the metabolic fate of the molecule and to elucidate enzymatic reaction mechanisms.

A summary of isotopic labeling strategies is presented in the table below:

| Isotope | Labeling Position | Method | Precursor |

| Tritium (³H) | meso-positions | Chemical Exchange | Tritiated water |

| Deuterium (²H) | C-2 and C-7 methyl groups | Biosynthesis (Desulfovibrio vulgaris) | L-methionine-methyl-d₃ researchgate.net |

| Deuterium (²H) | Various positions | Enzymatic Synthesis | Labeled succinic anhydride d-nb.info |

| Nitrogen-15 (¹⁵N) | Pyrrole (B145914) nitrogen atoms | Enzymatic Synthesis | Labeled precursors |

These labeling techniques provide powerful tools for detailed investigation of the biochemical roles and transformations of coproporphyrin III.

Advanced Analytical and Spectroscopic Characterization of Coproporphyrin Iii Tetramethyl Ester

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for isolating and quantifying coproporphyrin III tetramethyl ester from complex biological matrices and for separating it from its isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of coproporphyrin isomers. Reversed-phase HPLC systems are commonly used for the isocratic separation of coproporphyrin I, II, III, and IV isomers, proving effective for both analytical and semi-preparative purposes. nih.gov

A well-established HPLC method for the determination of coproporphyrin isomers I and III in urine utilizes a reverse-phase C18 Symmetry® column. nih.gov The mobile phase typically consists of a mixture of acetonitrile and an acetate (B1210297) buffer (e.g., 0.015M, pH 4). nih.gov Detection is often achieved using fluorescence, with an excitation wavelength of 365 nm and an emission wavelength of 624 nm. nih.gov This method has been validated over concentration ranges suitable for clinical diagnosis, such as for Dubin-Johnson syndrome, and for research applications. nih.govchromsystems.com The lower limit of quantification can reach as low as 7 nmol/l for coproporphyrin I and 10 nmol/l for coproporphyrin III, with calibration curves showing excellent linearity (correlation coefficients > 0.998). nih.gov

Table 1: HPLC Parameters for Coproporphyrin Isomer Analysis

| Parameter | Specification |

|---|---|

| Column | Reverse-phase C18 Symmetry® (5µm; 4.8mm x 250mm) |

| Mobile Phase | Acetonitrile and Acetate Buffer (0.015M, pH 4) |

| Detection | Fluorescence (Excitation: 365 nm, Emission: 624 nm) |

| LLOQ (Copro I) | 7 nmol/l |

| LLOQ (Copro III) | 10 nmol/l |

This table summarizes typical parameters for the HPLC analysis of coproporphyrin isomers, demonstrating the method's sensitivity and precision.

Thin-Layer Chromatography (TLC) provides a specific and sensitive method for the separation and determination of coproporphyrin isomers I and III. nih.gov A notable technique involves the in-situ hydrolysis of coproporphyrin methyl esters on acid-resistant silica gel pre-coated plates. nih.govd-nb.info Following hydrolysis, the plate is developed in a solvent system such as 2,6-dimethylpyridine/water in an ammonia atmosphere. d-nb.info This allows for the separation of the isomers, with coproporphyrin III migrating faster than coproporphyrin I. d-nb.info

Quantification can be performed directly on the TLC plate using fluorimetry or after elution of the separated isomers with hydrochloric acid. nih.govd-nb.info This TLC method is sensitive enough to enable analysis in the nanogram range, with optimal results obtained with approximately 400 ng of coproporphyrin methyl ester. d-nb.info

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of this compound, often coupled with liquid chromatography (LC-MS). High-resolution mass spectrometry provides a simple, high-throughput, and quantitative means of analyzing porphyrin profiles in complex biological samples. nih.gov

For coproporphyrin III, multiple reaction monitoring (MRM) is a common mode of analysis, with a typical mass transition of m/z 655.4 → m/z 596.3. nih.gov This transition corresponds to a characteristic fragmentation pattern. While MS/MS can confirm the presence of coproporphyrin, it cannot distinguish between the constitutional isomers (I-IV) based on fragmentation alone, as they share the same patterns. researchgate.net Therefore, chromatographic separation prior to MS detection is crucial for isomer-specific quantification. researchgate.net Electrospray ionization (ESI) is a frequently used ionization technique for porphyrin analysis in LC-MS. nih.govcreative-proteomics.com

Table 2: Mass Spectrometry Parameters for Coproporphyrin III Analysis

| Parameter | Specification |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 655.4 |

| Product Ion (m/z) | 596.3 |

This table outlines the typical mass spectrometry settings for the detection and quantification of coproporphyrin III.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound, allowing for the differentiation of its isomers at a molecular level.

Complete assignments of the ¹³C NMR spectra have been achieved for the tetramethyl esters of all four coproporphyrin isomers. rsc.orgrsc.orglsu.edu These assignments provide a unique spectral fingerprint for each isomer, enabling their unambiguous differentiation. The chemical shifts of the carbon atoms in the macrocycle and the side chains are sensitive to the substitution pattern, which differs between the isomers.

Proton NMR (¹H NMR) spectroscopy is also instrumental in the structural elucidation of this compound. The unique structure of the porphyrin macrocycle results in a characteristic ¹H NMR spectrum, with a large spread of chemical shifts. nih.gov The ring current effect of the aromatic macrocycle causes the inner N-H protons to be shifted upfield to negative ppm values, while the peripheral meso-protons are shifted downfield to around 9-10 ppm. nih.gov The specific pattern of the signals from the methyl and propionate side chains allows for the confirmation of the structure of the III isomer and its distinction from other isomers.

Vibrational and Electronic Spectroscopy Investigations

The intricate molecular structure and electronic properties of this compound have been elucidated through a variety of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's structural dynamics, electronic transitions, and fluorescence characteristics, which are crucial for its identification, quantification, and the understanding of its interactions in different environments.

Resonance Raman Spectroscopy for Structural Dynamics and Interactions

Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes of porphyrins, offering detailed information about the structure of the heme group within proteins. nih.gov By tuning the laser excitation wavelength to coincide with an electronic absorption band of the molecule, specific vibrational modes associated with the chromophore are selectively enhanced. This allows for the in-situ study of the heme group's structure and its interactions with the surrounding environment. nih.gov

The porphyrin skeletal mode frequencies observed in RR spectra are sensitive to the ligation and spin state of the central metal ion, and can also reveal stresses induced by the protein environment. nih.gov Furthermore, the high-frequency region of the spectrum contains bands from the vibrations of the peripheral substituent groups, which can serve as monitors for protein contacts. nih.gov Time-resolved RR studies can also elucidate the temporal evolution of the heme structure, providing a link between the chemistry of the heme and the dynamics of the protein. nih.gov

Theoretical approaches, such as time-dependent density functional theory (TDDFT), have been employed to study the resonance Raman spectra of porphyrin molecules. These studies analyze the contributions of both the Franck-Condon and Herzberg-Teller terms to the Raman intensity, which is crucial for interpreting the spectra, especially for Q-band resonance where the Herzberg-Teller term can dominate. nih.gov

UV-Visible Absorption Spectroscopy for Electronic Structure and Binding

The electronic structure of this compound is characterized by its distinct absorption spectrum in the ultraviolet and visible regions. Porphyrins, in general, exhibit intense absorption bands due to the 18 π-electron conjugated system of the macrocycle. researchgate.net The UV-Visible spectrum of Coproporphyrin III is dominated by a very strong absorption band in the near-UV region, known as the Soret or B band, and several weaker bands at longer wavelengths in the visible region, referred to as Q bands. researchgate.netresearchgate.net

The Soret band, typically appearing between 390 and 425 nm for Coproporphyrin III, is a hallmark of porphyrins and is often utilized for their detection and quantification due to its high molar extinction coefficient. researchgate.net The Q bands, found in the 480 to 700 nm range, are weaker in intensity. researchgate.net The precise wavelengths and intensities of these bands can be influenced by factors such as the solvent, pH, and aggregation state of the porphyrin molecules. researchgate.net

| Band | Wavelength Range (nm) |

|---|---|

| Soret (B) Band | 390-425 |

| Q Bands | 480-700 |

Fluorescence Spectroscopy for Detection and Quantification

Fluorescence spectroscopy is a highly sensitive method for the detection and quantification of porphyrins, including this compound. Upon excitation with UV or visible light, these molecules emit light at a longer wavelength, and this fluorescence can be measured. Coproporphyrin III is known to exhibit a characteristic coral-red fluorescence under UV light. researchgate.net For instance, when excited at 365 nm, it shows fluorescence in the red part of the spectrum, around 620 nm. researchgate.net

The quantum yield and lifetime of the fluorescence are sensitive to the molecular environment, making fluorescence spectroscopy a valuable tool for studying binding interactions and conformational changes.

| Parameter | Wavelength (nm) |

|---|---|

| Typical Excitation | ~365 |

| Typical Emission | ~620 |

Three-dimensional fluorescence spectroscopy, which records fluorescence intensity as a function of both excitation and emission wavelengths, provides a comprehensive fluorescence fingerprint of a sample. This technique, also known as an excitation-emission matrix (EEM), is particularly useful for analyzing complex mixtures and for differentiating between various fluorescent components. nih.gov For porphyrins, 3D fluorescence spectra can reveal subtle differences in their microenvironment and interactions with other molecules. The resulting contour plot can be used to identify different fluorescent species and to study processes such as aggregation and binding. researchgate.net

Derivative Matrix Isopotential Synchronous Fluorescence (MISF) Spectrometry is an advanced fluorescence technique designed to enhance spectral resolution and eliminate background interference from complex matrices. nih.govfrontiersin.org This method is a variation of synchronous fluorescence spectroscopy (SFS) where a cut is made in the combined fluorescence spectrum to maintain a constant matrix background, and the scan follows a trajectory of equal fluorescence intensity. nih.gov

By combining MISF with derivative techniques, it is possible to resolve overlapping spectra of different components in a mixture and to minimize the impact of unspecific background fluorescence. frontiersin.orgresearchgate.net This approach has been successfully applied to the simultaneous determination of precursors in the heme biosynthesis pathway in urine samples, demonstrating its potential for the sensitive and selective analysis of porphyrin-related compounds in complex biological samples without the need for extensive sample purification. nih.govfrontiersin.orgnih.gov

Coproporphyrin Iii Tetramethyl Ester in Biological Systems and Pathways

Role in Heme Biosynthesis Pathway Regulation

The synthesis of heme is a highly regulated and evolutionarily conserved process. Coproporphyrin III is a key metabolic intermediate in this pathway, and its regulation is critical for cellular homeostasis.

Coproporphyrin III is an essential precursor in the biosynthesis of heme. ontosight.ai The pathway to heme begins with the synthesis of 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic steps to form uroporphyrinogen III. nih.govnih.gov This molecule is the last common intermediate for the synthesis of various tetrapyrroles, including heme, chlorophyll, and cobalamin. nih.govfrontiersin.org For heme biosynthesis, uroporphyrinogen III is decarboxylated to yield coproporphyrinogen III. nih.govfrontiersin.org Coproporphyrinogen III is then converted to protoporphyrinogen (B1215707) IX, which is subsequently oxidized to protoporphyrin IX. The final step involves the insertion of ferrous iron into the protoporphyrin IX ring to form heme. ontosight.aitaylorandfrancis.com The tetramethyl ester form is a derivative where the carboxyl groups are esterified, making it more lipophilic. ontosight.ai

Table 1: Key Intermediates in Heme Biosynthesis

| Intermediate | Precursor | Product |

| Uroporphyrinogen III | Hydroxymethylbilane | Coproporphyrinogen III |

| Coproporphyrinogen III | Uroporphyrinogen III | Protoporphyrinogen IX |

| Protoporphyrinogen IX | Coproporphyrinogen III | Protoporphyrin IX |

| Protoporphyrin IX | Protoporphyrinogen IX | Heme |

While the classical heme biosynthesis pathway proceeds through protoporphyrin IX, an alternative route known as the coproporphyrin-dependent (CPD) pathway exists, particularly in Gram-positive bacteria. nih.govfrontiersin.org This pathway diverges from the classical pathway after the formation of coproporphyrinogen III. frontiersin.org In the CPD pathway, coproporphyrinogen III is first oxidized to coproporphyrin III. nih.gov Subsequently, iron is inserted into the coproporphyrin III macrocycle by the enzyme coproporphyrin ferrochelatase to form coproheme. researchgate.net The final step involves the decarboxylation of coproheme to yield heme b. researchgate.netresearchgate.net This pathway is utilized by approximately 70% of monoderm Gram-positive bacteria. frontiersin.org

Table 2: Comparison of Classical and CPD Heme Biosynthesis Pathways

| Step | Classical Pathway | Coproporphyrin-Dependent (CPD) Pathway |

| 1 | Coproporphyrinogen III → Protoporphyrinogen IX | Coproporphyrinogen III → Coproporphyrin III |

| 2 | Protoporphyrinogen IX → Protoporphyrin IX | Coproporphyrin III → Coproheme |

| 3 | Protoporphyrin IX + Fe²⁺ → Heme | Coproheme → Heme |

Involvement in Microbial Metabolism

Coproporphyrin III and its derivatives are not only intermediates in core metabolic pathways but are also actively secreted by various microorganisms, suggesting diverse physiological roles.

Several bacterial species have been observed to secrete coproporphyrin III. A spontaneous mutant of Rhodobacter sphaeroides was found to excrete large amounts of a red compound identified as coproporphyrin III. nih.gov This excretion was linked to a mutation in the S-adenosylmethionine (SAM) synthetase gene, leading to decreased intracellular SAM content and potentially affecting the activity of SAM-dependent enzymes like coproporphyrinogen oxidase. nih.gov

Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium associated with acne, is known to produce and secrete porphyrins, with coproporphyrin III being a major component. nih.govboku.ac.at Strains of C. acnes associated with acne have been shown to produce significantly higher levels of porphyrins. nih.gov HPLC analysis of extracts from acne-associated C. acnes strains confirmed the presence of coproporphyrin III and its tetramethyl ester. nih.gov

Certain species of the genus Arthrobacter, such as Arthrobacter globiformis, have also been reported to produce an extracellular red pigment identified as coproporphyrin III. mdpi.comcdnsciencepub.com The production of this pigment is influenced by aeration and the presence of trace metals. cdnsciencepub.com

The sulfate-reducing bacterium Desulfovibrio vulgaris exhibits a primitive pathway for heme biosynthesis. researchgate.netpnas.org In this organism, the formation of coproporphyrinogen III from uroporphyrinogen III does not occur through direct decarboxylation. pnas.org Instead, it proceeds via an intermediate called precorrin-2. researchgate.netpnas.org This alternative pathway involves the methylation of uroporphyrinogen III to form precorrin-2, followed by sequential decarboxylation and elimination of acetate (B1210297) groups to yield coproporphyrinogen III. researchgate.netpnas.org This finding sheds light on the early evolution of porphyrin biosynthesis. pnas.org

In the soil bacterium Paracoccus denitrificans, coproporphyrin III is proposed to function as a copper-acquisition compound. nih.govresearchgate.net This bacterium's respiratory and denitrification processes are highly dependent on copper-containing enzymes. nih.gov Under copper-deficient conditions, P. denitrificans secretes a red pigment identified as predominantly zinc coproporphyrin III, with a minor fraction of metal-free coproporphyrin III. nih.gov It is hypothesized that in a copper-poor environment, the bacterium secretes coproporphyrin III to chelate copper, facilitating its subsequent uptake into the cell. nih.gov The addition of copper-coproporphyrin III to copper-deficient cultures restored cell yields to near-normal levels, supporting this proposed role. nih.govresearchgate.net

Excretion Patterns and Isomer Ratios in Biological Fluids

Coproporphyrins, as metabolic intermediates in the heme synthesis pathway, are eliminated from the body through both urine and feces. healthmatters.io The route of excretion is largely dependent on the number of carboxyl groups, which influences their water solubility. clinicalgate.comobgynkey.com Coproporphyrin, a tetracarboxyl porphyrin, is excreted through both the biliary-fecal and urinary routes. clinicalgate.comobgynkey.com The distribution between these pathways and the ratio of its isomers, particularly coproporphyrin I and coproporphyrin III, can vary significantly, providing valuable diagnostic information.

Urinary and Fecal Excretion Profiles

In healthy individuals, the excretion of coproporphyrin isomers follows a distinct pattern. The III isomer is the predominant form found in urine, while the I isomer is the major form excreted in bile and subsequently found in feces. jci.org This differential excretion is thought to be due to a stereospecific transport mechanism in the liver that favors the hepatic transport and biliary excretion of the more symmetrical coproporphyrin I isomer. jci.orgnih.gov

Conversely, the asymmetrical coproporphyrin III isomer is less efficiently excreted into the bile and is therefore more readily eliminated via the kidneys into the urine. researchgate.net Any impairment in hepatobiliary function can disrupt this balance, leading to a shift in the excretion route. clinicalgate.comobgynkey.com When biliary excretion is obstructed or impaired, the elimination of coproporphyrins, particularly isomer I, is redirected to the urinary pathway, leading to an increase in its urinary concentration. clinicalgate.comobgynkey.comnih.gov Studies in rats have demonstrated that as hepatic excretion decreases, the urinary excretion of both isomers increases, with a notable rise in the proportion of the I isomer. jci.orgnih.gov

Isomer I and III Ratios in Health and Disease

The ratio of coproporphyrin I to coproporphyrin III in biological fluids is a critical biomarker for various metabolic disorders, particularly the porphyrias and certain types of liver disease. nih.govontosight.ai

In healthy individuals, the urinary coproporphyrin consists of approximately 27% isomer I and 73% isomer III. nih.gov However, this ratio is subject to change and can be inverted in various pathological states.

Porphyrias: The analysis of coproporphyrin isomer ratios is crucial for the differential diagnosis of porphyrias. nih.gov

Acute Hepatic Porphyrias: (e.g., Acute Intermittent Porphyria, Hereditary Coproporphyria, Variegate Porphyria) These conditions are characterized by a significant increase in the proportion of urinary coproporphyrin III (around 81%) and a corresponding decrease in isomer I (around 12-13%). nih.govnih.gov In the feces of patients with hereditary coproporphyria and variegate porphyria, the excretion of isomer III is dominant, a finding that is important for diagnosis regardless of the clinical phase. nih.govontosight.ai

Erythropoietic Porphyrias: In contrast, these porphyrias show a significantly increased proportion of fecal coproporphyrin isomer I. nih.gov Congenital Erythropoietic Porphyria, for instance, presents with the highest levels of urinary coproporphyrin I, reaching approximately 90-92%. nih.govnih.gov

Hepatobiliary Diseases: Conditions affecting liver function lead to characteristic changes in isomer excretion.

Dubin-Johnson Syndrome: This hereditary hyperbilirubinemia is marked by a dramatic reversal of the normal urinary isomer ratio. Patients excrete about 80% of their urinary coproporphyrin as isomer I. nih.gov

Cholestatic Diseases: In conditions such as biliary atresia, neonatal hepatitis, and biliary obstruction in adults, there is a significant increase in total urinary coproporphyrin, with a marked increase in the proportion of isomer I. nih.gov This is attributed to the diversion of coproporphyrin I from the obstructed biliary route to the urinary pathway. researchgate.netnih.gov

Heavy Metal Exposure:

Lead Poisoning: Exposure to lead results in a reversal of the typical urinary pattern. In lead-exposed workers, coproporphyrin III becomes the predominant isomer in urine, even though the absolute amount of isomer I also increases. nih.gov

The following tables summarize the approximate distribution of coproporphyrin isomers in urine and feces in various conditions.

Table 1: Urinary Coproporphyrin Isomer Ratios in Health and Disease

| Condition | % Isomer I (Approx.) | % Isomer III (Approx.) |

|---|---|---|

| Healthy Individuals | 27% nih.gov | 73% nih.gov |

| Acute Hepatic Porphyrias | 12-13% nih.govnih.gov | 81% nih.govnih.gov |

| Congenital Erythropoietic Porphyria | 92% nih.gov | 8% |

| Dubin-Johnson Syndrome | 80% nih.gov | 20% |

| Cholestatic Liver Disease | Markedly Increased nih.gov | - |

Table 2: Fecal Coproporphyrin Isomer Ratios in Health and Disease

| Condition | % Isomer I (Approx.) | % Isomer III (Approx.) |

|---|---|---|

| Healthy Individuals | Predominant jci.org | Minor Component jci.org |

| Acute Hepatic Porphyrias | Decreased | 58% nih.gov |

| Erythropoietic Porphyrias | Significantly Increased nih.gov | 15% nih.gov |

Induction of Mammalian Phase 2 Cytoprotective Genes

Research has identified an unexpected property of certain tetrapyrroles, including Coproporphyrin III tetramethyl ester: the ability to induce mammalian phase 2 cytoprotective genes. oup.comnih.gov These genes encode proteins that protect cells against damage from oxidants and electrophiles.

This compound has been shown to be an effective inducer of this protective response. oup.com The mechanism of induction is linked to the ability of these compounds, or their metabolites, to react with thiol groups. This reactivity is a common feature among various classes of phase 2 inducers, despite their structural differences. nih.gov

The potency of this compound as an inducer correlates with its pseudo second-order rate constant for reaction with thiols and its ability to induce the quintessential phase 2 enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1), in cell cultures. nih.gov This induction is a key part of the cellular antioxidant defense system, regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). antpublisher.commdpi.com Activation of the Nrf2 pathway leads to the transcription of a wide array of antioxidant and cytoprotective genes, including NQO1 and Heme oxygenase-1 (HO-1). nih.gov While many porphyrins involved in the direct mammalian biosynthesis of heme are not effective phase 2 inducers, the substituted and esterified form, this compound, demonstrates significant inducer activity. oup.com

Mechanistic Investigations Involving Coproporphyrin Iii Tetramethyl Ester

Enzymatic Transformations and Catalytic Mechanisms

The study of coproporphyrin III and its esterified form has been instrumental in understanding the catalytic mechanisms of enzymes involved in heme biosynthesis, particularly coproporphyrin ferrochelatase.

Substrate Recognition by Coproporphyrin Ferrochelatases (CpfCs)

Coproporphyrin ferrochelatases (CpfCs) are enzymes that catalyze the insertion of ferrous iron into coproporphyrin III, a key step in the coproporphyrin-dependent heme biosynthesis pathway predominantly found in monoderm bacteria. nih.gov The recognition of coproporphyrin III as the specific substrate by CpfCs is a highly regulated process. This specificity is crucial, as the chemistry of coproporphyrin III, with its four propionate side chains, significantly differs from protoporphyrin IX, which has two propionate and two vinyl groups and is the substrate for the more common protoporphyrin-dependent pathway. nih.gov

The binding of coproporphyrin III to the active site of CpfC is a critical determinant of the enzyme's function. Studies on the CpfC from Listeria monocytogenes have revealed that the interaction between the four propionate groups of the substrate and the amino acid residues within the enzyme's active site governs complex stability and substrate specificity. A key tyrosine residue has been identified as being highly important for binding and stabilization of the substrate.

Porphyrin Core Deformation and Propionate Interactions in Enzyme Binding

Upon binding to coproporphyrin ferrochelatase, the coproporphyrin III macrocycle undergoes a significant distortion from its typically planar conformation. nih.govresearchgate.net This deformation is a consequence of the extensive hydrogen-bonding interactions between the four propionate groups of the porphyrin and the protein scaffold of the enzyme. nih.govmdpi.com Resonance Raman spectroscopy and X-ray crystallography have shown that in the initial enzyme-substrate complex, the porphyrin ring exhibits a "doming-like" distortion. nih.gov

This initial distortion is believed to be a prerequisite for the subsequent insertion of the iron atom. Following metalation, the porphyrin core undergoes a further conformational change, adopting a "saddling" distortion. mdpi.com This saddling deformation is thought to facilitate the catalytic process by exposing the lone-pair orbitals of the pyrrole (B145914) nitrogen atoms to the incoming ferrous iron, thereby lowering the activation energy for metal insertion. researchgate.netmdpi.com The intricate interplay between the propionate side chains and the enzyme's active site residues is thus essential for controlling the specific distortion of the porphyrin core, which in turn is a key mechanistic feature of the catalytic cycle. nih.govmdpi.com

Cellular Responses and Signaling Pathways

Coproporphyrin III has been shown to elicit specific cellular responses and activate distinct signaling pathways, particularly in hepatocytes and keratinocytes.

Induction of Accumulation in Hepatocyte Cultures by Hormones and Antioxidants

In cultures of rat hepatocytes, the accumulation of coproporphyrin III can be induced by hormonal stimuli. Agents that increase intracellular levels of cyclic AMP (cAMP), such as glucagon, have been shown to cause a marked accumulation of coproporphyrin III. The addition of cAMP itself to the culture medium also produces this effect. Further studies have indicated that this accumulation is likely due to a block in the metabolism of coproporphyrinogen III, the precursor to coproporphyrin III.

The thyroid hormone triiodothyronine (T3), which is known to stimulate mitochondrial respiration, can also induce a cAMP-like effect and potentiate the accumulation of coproporphyrin III when added with cAMP. It is hypothesized that an oxidative mechanism within the mitochondria may be activated by cAMP and T3, leading to the oxidation of porphyrinogen intermediates like coproporphyrinogen. The resulting oxidized coproporphyrin cannot be further metabolized and therefore accumulates within the cells.

| Inducing Agent | Effect on Hepatocyte Cultures | Proposed Mechanism |

| Cyclic AMP (cAMP) | Marked accumulation of coproporphyrin III | Blockage of coproporphyrinogen III metabolism |

| Glucagon | Increases cellular cAMP, leading to coproporphyrin III accumulation | Raises intracellular cAMP levels |

| Triiodothyronine (T3) | Induces a cAMP-like effect and potentiates cAMP-induced accumulation | Stimulates mitochondrial respiration, potentially leading to oxidative stress and oxidation of porphyrinogen intermediates |

Activation of Inflammasomes (e.g., NLRP3) and K+ Leakage in Keratinocytes

Coproporphyrin III has been implicated in the inflammatory processes of the skin. High-performance liquid chromatographic analysis of acne lesions has revealed a predominance of coproporphyrin III, which is secreted by the bacterium Propionibacterium acnes. nih.gov In vitro studies have shown that coproporphyrin III can induce the expression of the proinflammatory cytokine interleukin-8 (IL-8) in keratinocytes. nih.gov This suggests a role for coproporphyrin III in recruiting inflammatory cells to the site of infection and contributing to the development of acne lesions. nih.gov

Furthermore, porphyrins produced by acne-associated strains of Cutibacterium acnes have been shown to activate the NLRP3 inflammasome in keratinocytes. This activation is mediated by the induction of potassium (K+) leakage from the cells. The efflux of potassium ions is a known trigger for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by processing and activating pro-inflammatory cytokines like interleukin-1β (IL-1β).

| Cellular Event | Role of Coproporphyrin III/Porphyrins |

| Cytokine Response in Keratinocytes | Coproporphyrin III modestly induces the expression of the chemoattractant cytokine IL-8. nih.gov |

| Inflammasome Activation | Porphyrins from acne-associated bacteria trigger the activation of the NLRP3 inflammasome. |

| Potassium (K+) Leakage | Porphyrins induce K+ efflux from keratinocytes, a key signal for NLRP3 inflammasome activation. |

Interactions with Metal Ions and Chelates

A fundamental property of porphyrins, including coproporphyrin III, is their ability to act as chelating agents, binding to a variety of metal ions. This interaction is central to their biological function, as seen in the formation of heme where iron is chelated by protoporphyrin IX. The four nitrogen atoms within the porphyrin macrocycle create a cavity that can accommodate a metal ion.

Coproporphyrin III has been shown to chelate divalent cations such as zinc (Zn²⁺), in addition to its physiological interaction with iron (Fe²⁺). The binding of a metal ion to the porphyrin ring alters its spectroscopic properties. For instance, the chelation of zinc by coproporphyrin III results in a characteristic shift in its UV-visible absorption spectrum. While ferrochelatases specifically catalyze the insertion of ferrous iron, other divalent cations like nickel, cobalt, and zinc can also serve as substrates in vitro. researchgate.net However, in a physiological context, the availability of these metals to the enzyme is tightly regulated. researchgate.net The interaction with metal ions is not limited to enzymatic reactions; for example, coproporphyrin III produced by the bacterium Glutamicibacter arilaitensis has been found to preferentially bind zinc. nih.gov

| Metal Ion | Interaction with Coproporphyrin III | Context |

| Ferrous Iron (Fe²⁺) | Enzymatically inserted by coproporphyrin ferrochelatase to form coproheme. mdpi.com | Heme biosynthesis |

| Zinc (Zn²⁺) | Can be chelated by coproporphyrin III, altering its spectroscopic properties. nih.gov | Observed in bacterial metabolite interactions nih.gov |

| Nickel (Ni²⁺), Cobalt (Co²⁺) | Can serve as in vitro substrates for ferrochelatase. researchgate.net | In vitro enzymatic studies |

| Manganese (Mn²⁺), Mercury (Hg²⁺), Cadmium (Cd²⁺), Lead (Pb²⁺) | Can be inserted into the porphyrin by ferrochelatase. researchgate.net | In vitro enzymatic studies, though considered inhibitors in some contexts. researchgate.net |

Biomedical and Translational Research Applications of Coproporphyrin Iii Tetramethyl Ester

Diagnostic and Prognostic Biomarker Research

The utility of coproporphyrin III and its esterified form as a biomarker is rooted in its altered excretion patterns that correlate with specific pathological conditions and environmental intoxications.

Porphyrias are a group of genetic disorders resulting from enzymatic deficiencies in the heme synthesis pathway, leading to the accumulation of porphyrin precursors.

Hereditary Coproporphyria (HCP): This acute hepatic porphyria is caused by a deficiency of the enzyme coproporphyrinogen oxidase. wikipedia.orgporphyriafoundation.org This enzymatic block leads to a significant accumulation of coproporphyrinogen III, which is then oxidized to coproporphyrin III. Consequently, individuals with HCP exhibit markedly elevated levels of coproporphyrin III in their urine and feces. porphyriafoundation.orgnih.gov Fecal analysis is a particularly crucial diagnostic tool to differentiate HCP from other conditions that may cause elevated urinary coproporphyrins. porphyriafoundation.orgnih.gov

Acute Intermittent Porphyria (AIP): While the primary biochemical markers for AIP are elevated urinary levels of porphobilinogen (B132115) (PBG) and delta-aminolevulinic acid (ALA), secondary increases in urinary coproporphyrin III can also be observed. porphyriafoundation.orgporphyria-australia.org However, the elevation is typically less pronounced than in HCP. The coexistence of deficiencies in the enzymes responsible for both AIP and HCP has been described, leading to a complex biochemical profile. scilit.com

Table 1: Coproporphyrin III Findings in Porphyric Disorders

| Disorder | Deficient Enzyme | Primary Biochemical Markers | Typical Coproporphyrin III Findings |

|---|---|---|---|

| Hereditary Coproporphyria (HCP) | Coproporphyrinogen oxidase | Coproporphyrin III | Markedly increased levels in urine and feces (predominantly isomer III). porphyriafoundation.orgnih.gov |

| Acute Intermittent Porphyria (AIP) | Porphobilinogen deaminase | Porphobilinogen (PBG), Delta-aminolevulinic acid (ALA) | Moderately increased levels in urine. porphyriafoundation.orgporphyria-australia.org |

Disruptions in the heme synthesis pathway by environmental toxins can lead to characteristic changes in porphyrin excretion, making coproporphyrin III a useful biomarker for exposure.

Lead Exposure: Lead inhibits several enzymes in the heme pathway, most notably delta-aminolevulinic acid dehydratase (ALAD). psu.edujst.go.jp This inhibition causes an upstream accumulation of ALA and a subsequent increase in the urinary excretion of coproporphyrin III. psu.edujst.go.jp Urinary coproporphyrin levels can, therefore, serve as an effective biomarker for lead exposure. psu.edu

Arsenic Exposure: Exposure to arsenic has also been shown to alter porphyrin metabolism. Studies in both animal models and human populations have demonstrated a positive correlation between arsenic exposure and increased urinary excretion of porphyrins, including coproporphyrin I and III. nih.govnih.govresearchgate.net This makes urinary porphyrin profiles a potential early warning biomarker for chronic arsenic exposure. nih.govresearchgate.net

Research has identified a link between porphyrins produced by skin-resident bacteria and the inflammation associated with acne vulgaris. The bacterium Cutibacterium acnes (formerly Propionibacterium acnes) produces significant amounts of porphyrins, with coproporphyrin III being the predominant type. nih.govnih.govresearchgate.net Studies have found a strong correlation between the fluorescence of coproporphyrin III in skin follicles and the number of comedonal (non-inflammatory) acne lesions. nih.govnih.gov It is hypothesized that these bacterially-produced porphyrins can contribute to acne-related inflammation, as they act as photosensitizers that generate reactive oxygen species upon exposure to light, which can damage surrounding tissues. fwf.ac.at

Therapeutic and Chemopreventive Potential

Beyond diagnostics, the unique photochemical properties of coproporphyrin III and its derivatives are being explored for therapeutic applications.

Photodynamic therapy (PDT) is a medical treatment that uses a photosensitizer, light, and oxygen to kill targeted cells. nih.gov Porphyrins and their derivatives are well-established photosensitizers. nih.govchemrxiv.org Upon activation by a specific wavelength of light, they can produce reactive oxygen species that are toxic to malignant cells and pathogenic microbes. nih.gov

Coproporphyrin III and its metallic complexes, such as zinc-coproporphyrin III, have been investigated as potential photosensitizers for PDT. researchgate.netnih.gov Studies in animal models have shown that these compounds can exert an antitumor effect when combined with light irradiation. researchgate.netnih.gov The phototoxicity of coproporphyrin, while less potent than that of protoporphyrin, has been demonstrated in cellular systems, where it appears to mediate cell lysis primarily through the production of hydrogen peroxide. nih.gov The tetramethyl ester form may offer advantages in terms of delivery and cellular uptake due to its increased lipophilicity.

The role of porphyrins as modulators of cellular defense is an area of ongoing investigation. As intermediates in the synthesis of heme, which is a critical signaling molecule involved in regulating oxidative stress and other cellular processes, porphyrins like coproporphyrin III are intrinsically linked to these pathways. While direct research on coproporphyrin III tetramethyl ester's specific role in modulating cellular defense is limited, its connection to the broader heme synthesis pathway suggests a potential for influence. Alterations in porphyrin levels, as seen in toxicant exposure, reflect a disruption of these finely tuned cellular mechanisms.

Table 2: Investigational Therapeutic Applications of Coproporphyrin III and its Derivatives

| Research Area | Proposed Mechanism | Potential Application |

|---|---|---|

| Photodynamic Therapy (PDT) | Acts as a photosensitizer, generating cytotoxic reactive oxygen species upon light activation. nih.govresearchgate.netnih.gov | Antitumor and antimicrobial therapies. |

| Cellular Defense Modulation | Potential to influence heme-regulated pathways involved in oxidative stress responses. | Modulation of cellular protective mechanisms. |

Role in Drug Discovery and Development

Coproporphyrin III and its derivative, this compound, have emerged as significant molecules in the field of drug discovery and development. Their utility spans from acting as endogenous biomarkers to tools in mechanistic studies, providing crucial insights into drug safety and efficacy. The esterified form, being more lipophilic, offers advantages in certain analytical applications. ontosight.ai

Endogenous Biomarker for Drug-Transporter Interactions

A critical aspect of drug development is assessing the potential for drug-drug interactions (DDIs), particularly those mediated by transporters that govern a drug's absorption, distribution, metabolism, and excretion (ADME). Coproporphyrins I and III have been identified as promising endogenous biomarkers for evaluating the inhibitory effects of new chemical entities on hepatic organic anion-transporting polypeptides (OATP), specifically OATP1B1 and OATP1B3. nih.gov These transporters are crucial for the uptake of many drugs into the liver.

Inhibition of OATP1B transporters by a drug can lead to elevated plasma concentrations of other co-administered drugs (victim drugs) that are substrates of these transporters, potentially causing toxicity. By measuring changes in the plasma concentrations of endogenous coproporphyrins, researchers can gain a mechanistic understanding of a new drug's potential to cause such DDIs. nih.gov

Clinical studies have demonstrated the sensitivity of coproporphyrins as biomarkers. For instance, administration of rifampin, a known potent OATP1B inhibitor, results in a significant increase in the plasma levels of coproporphyrin I and III. nih.gov This response provides a quantitative measure of OATP1B inhibition in a clinical setting. The use of such endogenous biomarkers is a strategic approach in drug development that can help in making informed decisions about the DDI potential of a drug candidate. nih.gov

Table 1: Impact of OATP1B Inhibition by Rifampin on Plasma Coproporphyrin Levels nih.gov This table presents data from a study in healthy volunteers of mixed ethnicities, showing the fold-increase in the area under the curve (AUC) of plasma coproporphyrin I and III after administration of a 600 mg oral dose of the OATP1B inhibitor, rifampin.

| Biomarker | Fold Increase in AUC(0-24h) After Rifampin Administration (Mean) |

|---|---|

| Coproporphyrin I | 2.8 to 3.7-fold |

Investigating Drug Interactions with the ABCG2 Transporter

The ATP-binding cassette transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a key efflux transporter that plays a vital role in limiting the bioavailability of drugs and protecting tissues by exporting a wide array of substrates. researchgate.netmdpi.com Its involvement in multidrug resistance in cancer and its impact on drug pharmacokinetics make it a critical protein to study during drug development. researchgate.net

Research has established that ABCG2 is involved in the transport of porphyrins, such as protoporphyrin IX. nih.govnih.gov This transporter's activity can influence the distribution and accumulation of porphyrins in various tissues. nih.gov Given the structural similarities, coproporphyrin III and its esters are valuable tools for investigating the function and inhibition of the ABCG2 transporter. Studying how investigational drugs affect the transport of coproporphyrins by ABCG2 can reveal potential DDI liabilities and provide insights into the drug's own disposition. nih.gov

Applications in Mechanistic Toxicology and Screening

This compound serves as an important tool in mechanistic toxicology. It is an intermediate in the heme biosynthesis pathway, and abnormal levels of coproporphyrins can be indicative of disruptions in this fundamental biological process. ontosight.ai Certain drugs can induce porphyrias, a group of metabolic disorders caused by defects in heme synthesis. By using this compound in research, scientists can study the mechanisms by which drugs interfere with the heme pathway. ontosight.ai

Furthermore, the inherent fluorescent properties of porphyrins, including this compound, make them suitable for use in various analytical methods and screening assays. ontosight.ai Fluorescence spectroscopy is a highly sensitive technique for detecting and quantifying porphyrins in biological samples. ontosight.ai This characteristic can be leveraged to develop high-throughput screening (HTS) assays to identify compounds that modulate the activity of enzymes or transporters involved in porphyrin metabolism. Such assays are valuable in the early stages of drug discovery to flag compounds that might cause undesirable effects on heme biosynthesis. ontosight.ainih.gov

Table 2: Summary of this compound Applications in Drug Discovery

| Application Area | Specific Use | Rationale |

|---|---|---|

| Pharmacokinetics (DDI) | Endogenous biomarker for OATP1B transporter inhibition. | Plasma levels of coproporphyrins increase in response to OATP1B inhibitors, providing a clinical measure of DDI potential. nih.govnih.gov |

| Pharmacokinetics (ADME) | Research tool for studying ABCG2 transporter function. | As a substrate or inhibitor, it can help characterize a new drug's interaction with this key efflux transporter. researchgate.netnih.gov |

| Mechanistic Toxicology | Investigating drug-induced porphyrias. | Helps elucidate the mechanisms by which drugs disrupt the heme biosynthesis pathway. ontosight.ai |

| High-Throughput Screening | Development of fluorescence-based assays. | Its natural fluorescence allows for sensitive detection in HTS assays to find modulators of porphyrin pathways. ontosight.ai |

Emerging Research Frontiers and Future Directions

Advanced Spectroscopic Probes for In Situ Analysis

The development of advanced spectroscopic probes is crucial for the in situ analysis of Coproporphyrin III tetramethyl ester in complex biological and environmental matrices. Real-time, non-invasive monitoring can provide invaluable insights into its dynamics, localization, and interactions.

Porphyrins, including this compound, possess inherent spectroscopic properties that make them amenable to various analytical techniques. Their highly conjugated macrocyclic structure leads to strong light absorption, with characteristic Soret and Q-bands in the electronic absorption spectra nih.gov. Following light absorption, porphyrins typically exhibit intense fluorescence, usually in the 620–700 nm wavelength range nih.gov. This intrinsic fluorescence is a key feature being exploited for the development of advanced probes.

Fluorescence spectroscopy, in particular, offers high sensitivity and is well-suited for in situ measurements. Researchers are exploring the use of time-resolved fluorescence and fluorescence lifetime imaging microscopy (FLIM) to study the microenvironment and binding interactions of porphyrin esters within living cells and tissues. These techniques can provide information on changes in the local environment, such as pH and polarity, which can influence the fluorescent properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for probing the interactions of porphyrins with macromolecules at an atomic level nih.gov. Advanced NMR techniques, such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (trNOE) experiments, can identify the binding epitopes of this compound when it interacts with proteins or other biological targets. The aromatic ring current of the porphyrin macrocycle provides a sensitive probe for detecting these interactions nih.gov.

Future research is directed towards developing novel spectroscopic probes with enhanced specificity and sensitivity. This includes the design of activatable probes that exhibit a change in their spectroscopic signal upon binding to a specific target or in response to a particular biological event. Such probes would enable the real-time visualization of the compound's activity and trafficking in living systems.

High-Throughput Screening in Biological Contexts

The unique properties of this compound, particularly its fluorescence, make it a potential candidate for use in high-throughput screening (HTS) assays for drug discovery and toxicology studies. HTS allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological pathway or target.

Fluorescence-based HTS assays are widely used due to their sensitivity, robustness, and amenability to automation. The intrinsic fluorescence of this compound can be harnessed in several ways. For instance, it could be used as a reporter molecule in assays designed to screen for inhibitors or activators of enzymes involved in the heme biosynthesis pathway. A change in the fluorescence intensity or lifetime of the compound could indicate modulation of the enzymatic activity.

Furthermore, fluorescence polarization (FP) is a technique that can be adapted for HTS to study binding interactions. If this compound is used as a fluorescent ligand, its binding to a larger molecule, such as a protein, will result in a slower rotational diffusion and an increase in the fluorescence polarization. This principle can be used to screen for compounds that disrupt this binding.

While specific HTS assays utilizing this compound are still in the early stages of development, the potential is significant. The table below outlines a conceptual framework for its application in HTS.

| HTS Assay Type | Principle of Detection | Potential Application |

|---|---|---|

| Fluorescence Intensity (FI) | Measurement of changes in the fluorescence emission of this compound. | Screening for modulators of enzymes in the porphyrin biosynthesis pathway. |

| Fluorescence Polarization (FP) | Detection of changes in the rotational speed of fluorescently labeled molecules upon binding. | Identifying compounds that disrupt the interaction of this compound with a target protein. |

| Förster Resonance Energy Transfer (FRET) | Monitoring the energy transfer between a donor fluorophore and an acceptor. | Studying protein-protein interactions where one partner is labeled with this compound. |

Future research will focus on validating these conceptual assays and developing specific protocols for their implementation in drug discovery and toxicology screening programs.

Synthetic Biology Approaches for Controlled Production

The production of Coproporphyrin III and its derivatives through traditional chemical synthesis can be complex and environmentally challenging. Synthetic biology offers a promising alternative for the controlled and sustainable production of these compounds using metabolically engineered microorganisms.

Researchers are actively developing microbial cell factories, primarily using Escherichia coli and Rhodobacter sphaeroides, to produce high yields of Coproporphyrin III. These efforts involve the systematic overexpression of genes involved in the heme biosynthetic pathway. By assembling the entire pathway in a multi-plasmid system, significant production levels of various porphyrin intermediates, including Coproporphyrin III, have been achieved.

Metabolic engineering strategies focus on optimizing the expression of key enzymes and redirecting metabolic flux towards the desired product. For example, in E. coli, the heterologous implementation of the Shemin/C4 pathway, which is involved in porphyrin biosynthesis, has been a successful approach nih.gov. Differential expression strategies are employed to fine-tune the levels of enzymes responsible for the sequential conversion of precursors to Coproporphyrin III nih.gov.

Recent studies have demonstrated remarkable success in enhancing the production of Coproporphyrin III. For instance, through metabolic engineering and biocatalysis, a yield of 21.3 g/L of a zinc-coproporphyrin III derivative has been reported in a 5-L bioreactor scbt.com. Another study achieved a production of up to 90 µmol/liter of various porphyrins by overexpressing the corresponding genes in E. coli sigmaaldrich.com.

The table below summarizes some of the key findings in the microbial production of Coproporphyrin III.

| Microorganism | Engineering Strategy | Reported Yield | Reference |

|---|---|---|---|

| Escherichia coli | Overexpression of heme biosynthetic pathway genes | Up to 90 µmol/liter of porphyrins | sigmaaldrich.com |

| Engineered Microorganism | Metabolic engineering and biocatalysis | 21.3 g/L of Zn-Coproporphyrin III | scbt.com |

Future directions in this field include the use of CRISPR-based genome editing tools for more precise and efficient metabolic engineering, as well as the exploration of alternative microbial hosts with favorable characteristics for industrial-scale production.

Interdisciplinary Studies on Environmental and Health Impacts

There is a growing body of interdisciplinary research focused on the environmental and health impacts of porphyrins, including Coproporphyrin III. These studies are revealing the role of this compound as a biomarker for exposure to certain environmental toxins and its involvement in various pathological conditions.

Elevated levels of coproporphyrins in urine and feces can be indicative of exposure to heavy metals, such as lead and arsenic, as well as organochlorine compounds. These toxins can disrupt the heme synthesis pathway, leading to an accumulation of porphyrin intermediates. For example, urinary coproporphyrin excretion has been shown to increase with exposure to organochlorines like p,p'-DDE. This suggests that coproporphyrins could serve as sensitive biomarkers for assessing the toxic effects of these environmental pollutants.

In a clinical context, abnormal porphyrin metabolism is associated with a group of genetic disorders known as porphyrias. These conditions are characterized by the accumulation of specific porphyrins, leading to a range of symptoms affecting the nervous system and skin. While Coproporphyrin III is a normal product of heme synthesis, its excessive excretion can be a sign of certain types of porphyria or other liver-related conditions.

The table below highlights the association between Coproporphyrin III levels and various health and environmental factors.

| Factor | Observed Impact on Coproporphyrin III Levels | Significance |

|---|---|---|

| Lead Exposure | Increased urinary excretion | Biomarker for lead poisoning |

| Arsenic Exposure | Increased urinary excretion | Biomarker for arsenic poisoning |

| Organochlorine Exposure (e.g., p,p'-DDE) | Increased urinary excretion | Indicator of incipient toxic effects on the heme synthesis pathway |

| Porphyrias | Elevated levels in urine and feces | Diagnostic marker for certain types of porphyria |

| Liver Disease | Mild elevations in urine | Can be a nonspecific indicator of liver dysfunction |

Future interdisciplinary research will likely focus on elucidating the precise mechanisms by which environmental toxins alter coproporphyrin metabolism and on developing more specific and sensitive diagnostic tools based on porphyrin profiles. Understanding these relationships is crucial for both environmental monitoring and the clinical management of related health disorders.

Q & A

Q. What are the key synthetic routes for Coproporphyrin III tetramethyl ester, and how do they compare in efficiency?

this compound is synthesized via organometallic coupling reactions. A notable method involves a Heck reaction sequence using β,β,meso-tris(mercurated) porphyrins with LiPdCl₃ and methyl acrylate, yielding the product in good yields (60–80%) while avoiding complex pyrrolic precursors . Alternative routes include microbial biosynthesis using Micrococcus lysodeikticus under low-iron conditions, where the methyl ester is crystallized and identified via absorption spectra (maxima at 623, 568, 530, and 495 nm) and dimorphic melting points (140°C and 157°C) .

Q. How can Coproporphyrin isomers I and III be separated and quantified?

Thin-layer chromatography (TLC) on acid-resistant silica gel plates with a 2,6-dimethylpyridine/water solvent system (20:6 v/v) in an ammonia atmosphere achieves baseline separation. Hydrolysis of the methyl esters directly on the TLC plate using 25% HCl (0.3 mL per 100 ng sample) followed by fluorimetric or spectrophotometric analysis (measuring corrected extinction ) enables quantification in the nanogram range . Recovery rates for isomers are ~89% (CV=6%) .

Q. What spectroscopic criteria validate the purity of this compound?

Q. How do isomer ratios (III/I) correlate with disease states, and what methodological controls are critical?

Isomer III dominates in acute intermittent porphyria (87.3 ± 9.6%) and lead poisoning (95.0 ± 4.6%), while congenital erythropoietic porphyria shows <20% III. Controls average 77.5 ± 6.4% III . Methodological rigor requires:

- Standardization of hydrolysis time (>3 hours) and HCl volume to prevent incomplete ester cleavage .

- Use of ammonia atmosphere during TLC to enhance separation resolution .

Q. What role does this compound play in catalytic applications?

It serves as a precursor for palladated porphyrins in cross-coupling reactions. For example, mercurated porphyrins react with LiPdCl₃ to form intermediates for Heck reactions, enabling site-specific alkene functionalization. This method supports diverse applications in materials science, such as porphyrin-based sensors .

Q. How can advanced structural analysis resolve conformational ambiguities in substituted porphyrins?

X-ray crystallography and NMR are used to study Co(III) porphyrin-amine complexes. For dodecasubstituted porphyrins (e.g., octaethyl-tetraphenyl derivatives), steric interactions induce saddle or ruffle conformations, impacting redox properties and ligand binding .

Q. What methodologies detect this compound's phase 2 protein-inducing activity?

Its ability to induce cytoprotective phase 2 proteins (e.g., glutathione S-transferase) is measured via:

- Thiol reactivity assays : Reactivity with glutathione or N-acetylcysteine quantifies inducer potency .

- Gene expression profiling : RT-PCR or luciferase reporters under antioxidant response element (ARE) promoters .

Methodological Notes

- Synthesis : Optimize reaction times (10–19 hours) and stoichiometric ratios of K₃Fe(CN)₆ to avoid over-oxidation .

- Storage : Store methyl esters in dark, anhydrous conditions to prevent demetalation or photodegradation .

- Analytical Controls : Include internal standards (e.g., deuterated coproporphyrins) in LC-MS workflows to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.